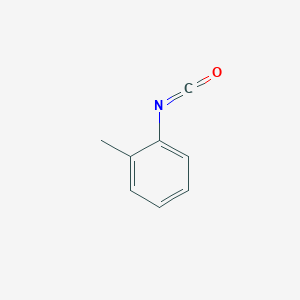

o-Tolyl isocyanate

Descripción

Propiedades

IUPAC Name |

1-isocyanato-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-7-4-2-3-5-8(7)9-6-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAYMIYBJLRRIFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052286 | |

| Record name | 1-Isocyanato-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-68-6 | |

| Record name | 2-Methylphenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-isocyanato-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-isocyanato-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Isocyanato-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-tolyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.446 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical properties of 2-methylphenyl isocyanate

An In-depth Technical Guide on the Physical Properties of 2-Methylphenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core (also known as o-tolyl isocyanate). The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications. This document includes a summary of quantitative data, detailed experimental protocols for property determination, and a visual representation of an experimental workflow.

Core Physical and Chemical Properties

2-Methylphenyl isocyanate is an organic compound with the chemical formula C8H7NO.[1] It is characterized as a clear, colorless to light yellow liquid.[1][2] This compound is sensitive to moisture and hydrolyzes in water.[1][2]

Quantitative Data Summary

The key are summarized in the table below for easy reference and comparison.

| Property | Value | Reference Conditions |

| Molecular Formula | C8H7NO | |

| Molecular Weight | 133.15 g/mol | [1][3] |

| Boiling Point | 185 °C | at standard atmospheric pressure (lit.)[1][2] |

| Density | 1.074 g/mL | at 25 °C (lit.)[1][2] |

| Refractive Index | 1.535 | at 20 °C, nD (lit.)[1][2] |

| Flash Point | 198 °F (92.2 °C) | |

| Appearance | Clear colorless to light yellow liquid | [1][2] |

| Water Solubility | Hydrolyzes | [1][2] |

Experimental Protocols for Property Determination

The following sections detail the methodologies for determining the key physical properties of liquid compounds like 2-methylphenyl isocyanate.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. The Thiele tube method is a common and efficient technique for determining the boiling point of a small sample of liquid.[4]

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner)

-

Mineral oil or other suitable heating bath liquid

-

Rubber band or thread

Procedure:

-

Fill the Thiele tube with a suitable heating bath liquid, ensuring the side arm is not completely filled.

-

Add a small amount of the 2-methylphenyl isocyanate sample into the small test tube.

-

Place the capillary tube, with its open end down, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.

-

Insert the thermometer and attached test tube into the Thiele tube, making sure the sample is immersed in the heating liquid.[5]

-

Gently heat the side arm of the Thiele tube.[5] Convection currents will ensure uniform heating of the bath.[5]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[4]

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[4][5]

Determination of Density

Density, a fundamental physical property, is the mass of a substance per unit volume.

Apparatus:

-

Graduated cylinder (e.g., 10 mL or 25 mL)

-

Electronic balance

Procedure:

-

Ensure the graduated cylinder is clean and dry.

-

Place the empty graduated cylinder on the electronic balance and tare the balance to zero. If taring is not possible, record the mass of the empty cylinder.[6]

-

Carefully add a known volume of 2-methylphenyl isocyanate to the graduated cylinder. For accuracy, read the volume from the bottom of the meniscus.[7]

-

Record the precise volume of the liquid.

-

Place the graduated cylinder with the liquid on the balance and record the mass.[7]

-

If the balance was not tared, subtract the mass of the empty cylinder to find the mass of the liquid.[8]

-

Calculate the density using the formula: Density = Mass / Volume.

-

Repeat the measurement multiple times and calculate the average for improved accuracy.[7]

Determination of Refractive Index

The refractive index measures how much the path of light is bent, or refracted, when entering a material. It is a characteristic property of a substance.

Apparatus:

-

Abbe refractometer

-

Dropper or pipette

-

Constant temperature water bath (optional, for high precision)

Procedure:

-

Ensure the prism of the Abbe refractometer is clean and dry.

-

Using a dropper, place a small sample of 2-methylphenyl isocyanate onto the surface of the measuring prism.

-

Close the illuminating prism and ensure the liquid spreads evenly between the two prisms.

-

If the instrument is connected to a constant temperature bath, allow time for the sample to reach the desired temperature (e.g., 20°C).

-

Look through the eyepiece and adjust the control knob to bring the dividing line between the light and dark fields into the center of the crosshairs.

-

If a color fringe is visible, adjust the dispersion compensator to achieve a sharp, achromatic dividing line.

-

Read the refractive index value from the instrument's scale.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for determining the boiling point of 2-methylphenyl isocyanate using the Thiele tube method.

Caption: Workflow for Boiling Point Determination via Thiele Tube.

References

- 1. 614-68-6 CAS MSDS (2-Methylphenyl isocyanate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 2-Methylphenyl isocyanate | 614-68-6 [chemicalbook.com]

- 3. 2-Tolyl isocyanate | C8H7NO | CID 69194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. wjec.co.uk [wjec.co.uk]

An In-depth Technical Guide to o-Tolyl Isocyanate

This guide provides essential physicochemical data for o-tolyl isocyanate, a crucial reagent in synthetic chemistry, particularly for professionals engaged in research, scientific analysis, and drug development.

Physicochemical Properties

o-Tolyl isocyanate, also known as 2-methylphenyl isocyanate, is an organic compound that appears as a colorless to pale yellow liquid.[1] It is recognized for its high reactivity, which makes it a valuable component in the synthesis of various polymers and pharmaceuticals.[1]

Below is a summary of its key quantitative properties:

| Property | Value |

| Molecular Formula | C8H7NO[1][2][3][4] |

| Linear Formula | CH3C6H4NCO[5] |

| Molecular Weight | 133.15 g/mol [2][3] |

Chemical Structure and Properties Relationship

The following diagram illustrates the direct relationship between the common name of the compound and its fundamental chemical properties.

References

An In-depth Technical Guide to the Synthesis of o-Tolyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to o-tolyl isocyanate, a key intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. The guide details both traditional phosgenation-based methods and modern phosgene-free alternatives, offering in-depth experimental protocols, quantitative data, and mechanistic diagrams to aid researchers in their synthetic endeavors.

Phosgenation Route

The most established method for the synthesis of o-tolyl isocyanate involves the use of phosgene (B1210022) or a phosgene equivalent, such as triphosgene (B27547). This approach is highly efficient but requires stringent safety precautions due to the extreme toxicity of phosgene.

Synthesis from o-Toluidine (B26562) and Triphosgene

The reaction of o-toluidine with triphosgene, a safer solid phosgene equivalent, is a common laboratory-scale method for the preparation of o-tolyl isocyanate. The reaction proceeds via the formation of an intermediate carbamoyl (B1232498) chloride, which is subsequently dehydrochlorinated to yield the isocyanate.

Experimental Protocol:

A solution of o-toluidine (1.0 equivalent) in an inert anhydrous solvent, such as dichloromethane (B109758) (DCM) or toluene, is cooled to 0-5 °C under an inert atmosphere (e.g., nitrogen or argon). To this stirred solution, a solution of triphosgene (0.34-0.4 equivalents) in the same solvent is added dropwise, maintaining the temperature below 10 °C. Following the addition of triphosgene, a tertiary amine base, such as triethylamine (B128534) (2.0-2.2 equivalents), is added dropwise to neutralize the hydrogen chloride generated during the reaction. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the appearance of the characteristic isocyanate peak around 2250-2275 cm⁻¹. Upon completion, the reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is then concentrated under reduced pressure, and the crude o-tolyl isocyanate can be purified by vacuum distillation.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | ~50-90% | [1] |

| Reactants | o-Toluidine, Triphosgene, Triethylamine | [1] |

| Solvent | Dichloromethane (DCM) or Toluene | [1] |

| Reaction Temperature | 0 °C to room temperature | [1] |

| Reaction Time | 2-4 hours | [1] |

Reaction Pathway:

References

A Phosgene-Free Future: An In-depth Technical Guide to the Synthesis of Aromatic Isocyanates

For Researchers, Scientists, and Drug Development Professionals

The synthesis of aromatic isocyanates, crucial building blocks for polyurethanes and other valuable materials, has long been dominated by the highly toxic and corrosive phosgene (B1210022) route. Growing safety and environmental concerns have catalyzed a paradigm shift towards developing cleaner, non-phosgene alternatives. This technical guide provides a comprehensive overview of the core non-phosgene synthesis methodologies, offering detailed experimental protocols, comparative quantitative data, and mechanistic insights to empower researchers in this critical field.

Reductive Carbonylation of Nitroaromatics

A promising phosgene-free alternative is the reductive carbonylation of nitroaromatic compounds. This method can proceed via a direct, one-step conversion to the isocyanate or an indirect, two-step process involving the formation and subsequent thermal decomposition of a carbamate (B1207046) intermediate.

The direct carbonylation of nitroaromatics to isocyanates is a thermodynamically favorable process, but it often requires harsh reaction conditions and can be prone to side reactions, including the oligomerization of the isocyanate product.[1] The indirect route, which involves the formation of a more stable carbamate intermediate, often offers better selectivity and milder reaction conditions.

Catalytic Systems and Performance

Palladium-based catalysts, particularly those supported by nitrogen-containing ligands like 1,10-phenanthroline, have shown significant activity in the reductive carbonylation of nitroaromatics.[2][3] The performance of these catalysts is often evaluated by their Turnover Number (TON), representing the total number of substrate molecules converted per catalyst molecule, and Turnover Frequency (TOF), the number of catalytic cycles per unit time.

| Aromatic Nitro Compound | Catalyst System | Temperature (°C) | CO Pressure (psi) | Solvent | Conversion (%) | Yield (%) | TON | TOF (h⁻¹) | Reference |

| Nitrobenzene (B124822) | PdCl₂ / Alkylimidazole (1:3) | 220 | 1400 | Toluene (B28343) | 100 | 63.5 (Phenyl Isocyanate) | - | - | [4] |

| Nitrobenzene | Pd@phen-POP | - | - | - | - | 92 (Carbamate) | 530 | 45 | [2][3] |

| 2,4-Dinitrotoluene | [Pd(isoquinoline)₂Cl₂] / Fe₂O₃ / MoO₃ | ~200 | ~2940 (200 atm) | - | High | Acceptable (TDI) | - | - | [5] |

| 1,4-Dinitrobenzene | Pd(1,10-phenanthroline)₂(OTf)₂ / 4-chlorobenzoic acid | - | - | - | High | 86 (Dicarbamate) | - | 73 | [6] |

Experimental Protocol: Reductive Carbonylation of Nitrobenzene

The following protocol is a representative example for the direct reductive carbonylation of nitrobenzene to phenyl isocyanate.

Materials:

-

Nitrobenzene

-

Palladium(II) chloride (PdCl₂)

-

N-alkylimidazole

-

Toluene (anhydrous)

-

Carbon monoxide (high pressure)

-

High-pressure autoclave reactor equipped with a magnetic stirrer and temperature controller

Procedure:

-

In a glovebox, charge the autoclave with PdCl₂ and the N-alkylimidazole ligand in a 1:3 molar ratio.

-

Add anhydrous toluene to the reactor.

-

Add nitrobenzene to the reaction mixture.

-

Seal the autoclave and purge it several times with nitrogen gas, followed by purging with carbon monoxide.

-

Pressurize the reactor with carbon monoxide to 1400 psi.

-

Heat the reactor to 220 °C while stirring.

-

Maintain the reaction at this temperature and pressure for 2 hours.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess carbon monoxide in a well-ventilated fume hood.

-

The reaction mixture can be analyzed by gas chromatography (GC) or other suitable analytical techniques to determine the conversion and yield of phenyl isocyanate.[4]

Signaling Pathway: Palladium-Catalyzed Reductive Carbonylation

The catalytic cycle for the palladium-catalyzed reductive carbonylation of nitroarenes to carbamates is a complex process. A simplified representation is provided below.

The Dimethyl Carbonate (DMC) Pathway

The use of dimethyl carbonate (DMC) as a carbonylating agent represents a significantly greener and safer alternative to phosgene.[7] This route typically involves a two-step process: the formation of a carbamate from an aromatic amine and DMC, followed by the thermal decomposition of the carbamate to the corresponding isocyanate.

Synthesis of Methylene (B1212753) Diphenyl Diisocyanate (MDI) via DMC

The synthesis of MDI via the DMC route is a three-step process:

-

Synthesis of Methyl Phenyl Carbamate (MPC): Aniline is reacted with DMC in the presence of a catalyst, such as zinc acetate (B1210297), to produce MPC.

-

Condensation with Formaldehyde: MPC is then condensed with formaldehyde, typically using an acid catalyst, to form dimethyl methylene diphenyl-4,4'-dicarbamate (MDC).

-

Thermal Decomposition of MDC: MDC is thermally decomposed, often with a zinc-based catalyst, to yield MDI and methanol, which can be recycled.[8]

| Reaction Step | Reactants | Catalyst | Temperature (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | | MPC Synthesis | Aniline, DMC | Zn(OAc)₂/AC | - | 78 |[9] | | MDC Synthesis | MPC, Formaldehyde | Hβ zeolite | 160 | 76.4 (based on HCHO) |[9] | | MDI Synthesis | MDC | ZnO/Zn | - | - |[10] |

Synthesis of Toluene Diisocyanate (TDI) via DMC

Similarly, TDI can be synthesized from toluene-2,4-diamine (TDA) and DMC.

-

Synthesis of Dimethyl Toluene-2,4-dicarbamate (TDC): TDA is reacted with DMC to form TDC.

-

Thermal Decomposition of TDC: TDC is then thermally decomposed to produce TDI.[11]

| Reaction Step | Reactants | Catalyst | Temperature (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | | TDC Synthesis | TDA, DMC | Zn(OAc)₂ | 170 | 89.6 |[7] | | TDC Synthesis | TDA, DMC | Zinc Stearate | 170 | 95.5 |[7] | | TDI Synthesis | TDC | - | 260 | - |[11] |

Experimental Protocols

Materials:

-

Toluene-2,4-diamine (TDA)

-

Dimethyl carbonate (DMC)

-

Zinc acetate (Zn(OAc)₂)

-

Autoclave reactor

Procedure:

-

Charge the autoclave with TDA, DMC, and zinc acetate catalyst. A typical molar ratio of TDA to DMC is 1:30, with a catalyst loading of 0.16 g of Zn(OAc)₂ per gram of TDA.

-

Seal the reactor and heat it to 160-170 °C with stirring.

-

Maintain the reaction for 3-7 hours.

-

After cooling, the product TDC can be isolated and purified by crystallization.[7]

Materials:

-

Dimethyl toluene-2,4-dicarbamate (TDC)

-

Heat transfer fluid (e.g., di-n-octyl sebacate)

-

Solvent (e.g., tetrahydrofuran/nitrobenzene mixture)

-

Catalyst (e.g., uranyl zinc acetate)

-

Vacuum distillation apparatus

Procedure:

-

In a suitable reactor, dissolve TDC in the solvent and add the heat transfer fluid and catalyst.

-

Heat the mixture to 250-270 °C under reduced pressure (e.g., 2.7 kPa).

-

The TDI product will distill from the reaction mixture along with methanol.

-

Collect the distillate and purify the TDI by fractional distillation.

Signaling Pathways

The Urea (B33335) Pathway

The urea pathway offers another green route to aromatic isocyanates, utilizing urea as an inexpensive and readily available carbonyl source. This method also proceeds through a carbamate intermediate.

General Reaction Scheme

The synthesis involves two main steps:

-

Carbamate Synthesis: An aromatic amine reacts with urea and an alcohol to form the corresponding N-aryl carbamate.

-

Thermal Decomposition: The carbamate is then thermally decomposed to the aromatic isocyanate and the alcohol, which can be recycled.

A study on a phosgene-free route to MDI using urea and 3-methyl-1-butanol found the process to be technically feasible and economically attractive for a new plant, with a return on investment of 33%.[12][13]

Experimental Protocol: Synthesis of n-Butyl Carbamate

The following is a protocol for the synthesis of an alkyl carbamate from urea, which illustrates the general principle of the first step.

Materials:

-

Urea

-

n-Butyl alcohol

Procedure:

-

In a round-bottomed flask fitted with a reflux condenser, warm n-butyl alcohol.

-

Add urea in small portions to the warm alcohol with shaking, ensuring it dissolves without melting.

-

Reflux the solution for an extended period (e.g., 30 hours), during which ammonia (B1221849) will be evolved.

-

After the reaction, distill off the excess n-butyl alcohol.

-

The remaining product, n-butyl carbamate, can be purified by recrystallization from a suitable solvent like ligroin. A yield of 75-76% can be expected.

Rearrangement Reactions: Curtius, Hofmann, and Lossen

These classical organic reactions provide routes to isocyanates through the rearrangement of specific functional groups.

The Curtius Rearrangement

The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) to an isocyanate with the loss of nitrogen gas.[14]

Materials:

-

Aromatic carboxylic acid

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (Et₃N)

-

Anhydrous toluene

Procedure:

-

To a stirred solution of the aromatic carboxylic acid in anhydrous toluene, add triethylamine.

-

Add DPPA dropwise at room temperature and stir for 30 minutes to form the acyl azide.

-

Heat the mixture to reflux for 2 hours to induce the rearrangement to the isocyanate.

-

The isocyanate can be isolated or trapped in situ with a nucleophile (e.g., an alcohol to form a carbamate).

The Hofmann Rearrangement

The Hofmann rearrangement converts a primary amide to a primary amine with one less carbon atom via an isocyanate intermediate.[14]

The Lossen Rearrangement

The Lossen rearrangement is the conversion of a hydroxamic acid or its derivative to an isocyanate.[15] A base-mediated self-propagative mechanism has been reported for the rearrangement of free hydroxamic acids.[16][17]

Materials:

-

Aromatic hydroxamic acid

-

4-Nitrobenzenesulfonyl chloride

-

N-methylimidazole (NMI)

-

An appropriate alcohol

-

Anhydrous solvent (e.g., acetonitrile)

Procedure:

-

Dissolve the aromatic hydroxamic acid in the anhydrous solvent.

-

Cool the solution to 0 °C.

-

Add 4-nitrobenzenesulfonyl chloride to activate the hydroxamic acid.

-

Add a catalytic amount of NMI and the desired alcohol.

-

Allow the reaction to proceed at low temperature (0 °C to 35 °C depending on the substrate).

-

The carbamate product can be isolated and purified using standard techniques.

Signaling Pathway: The Lossen Rearrangement

Industrial Implementation and Challenges

While non-phosgene routes offer significant safety and environmental advantages, their widespread industrial adoption has been slow. Key challenges include:

-

Economic Competitiveness: The traditional phosgene process is a mature and highly optimized technology, making it difficult for new processes to compete on cost.[11]

-

Catalyst Cost and Recycling: Many non-phosgene routes rely on expensive noble metal catalysts, and efficient catalyst recovery and recycling are crucial for economic viability.[18]

-

Reaction Conditions: Some non-phosgene methods, such as reductive carbonylation, still require high temperatures and pressures, which translates to high energy consumption and capital costs.

-

Byproduct Formation: The generation of byproducts can reduce yields and necessitate costly purification steps.[19]

Despite these challenges, ongoing research and development in catalyst design, process optimization, and the utilization of renewable feedstocks are paving the way for a more sustainable future for aromatic isocyanate production. The methods outlined in this guide provide a solid foundation for further innovation in this important area of chemical synthesis.

References

- 1. asianpubs.org [asianpubs.org]

- 2. Reductive Carbonylation of Nitroarenes Using a Heterogenized Phen-Pd Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Palladium-catalyzed reductive carbonylation of nitrobenzene for producing phenyl isocyanate [agris.fao.org]

- 5. researchgate.net [researchgate.net]

- 6. Reductive carbonylation of aromatic nitro compounds (Conference) | OSTI.GOV [osti.gov]

- 7. researchgate.net [researchgate.net]

- 8. research.rug.nl [research.rug.nl]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Nonphosgene Routes to TDI - Polyurethanes science, technology, markets, and trends [ebrary.net]

- 12. research.utwente.nl [research.utwente.nl]

- 13. researchgate.net [researchgate.net]

- 14. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. researchgate.net [researchgate.net]

- 17. A base-mediated self-propagative Lossen rearrangement of hydroxamic acids for the efficient and facile synthesis of aromatic and aliphatic primary amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. How Isocyanates Speak to Diverse Industrial Audiences? [eureka.patsnap.com]

- 19. Future Trends in Isocyanate Manufacturing Processes [eureka.patsnap.com]

reactivity of o-Tolyl isocyanate with primary amines

An In-depth Technical Guide to the Reactivity of o-Tolyl Isocyanate with Primary Amines

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical reactivity of ortho-tolyl isocyanate with primary amines. The document outlines the core reaction mechanism, explores the kinetic principles, presents quantitative data to illustrate reactivity trends, and offers detailed experimental protocols for studying these rapid reactions. The content is tailored for professionals in chemical research and drug development who utilize isocyanate chemistry in their work.

The fundamental reaction between an isocyanate and a primary amine is a nucleophilic addition that results in the formation of a substituted urea (B33335). This reaction is typically exothermic and proceeds at a very high rate, especially with aliphatic amines.

The reactivity of o-tolyl isocyanate is governed by a combination of electronic and steric factors.

-

Electronic Effects : The isocyanate group (-N=C=O) features an electrophilic carbon atom, which is susceptible to attack by nucleophiles like primary amines. The tolyl group's methyl substituent is weakly electron-donating, which slightly reduces the electrophilicity of the isocyanate carbon compared to an unsubstituted phenyl isocyanate.

-

Steric Hindrance : The placement of the methyl group at the ortho position is the most significant factor controlling the reactivity of o-tolyl isocyanate. This group physically obstructs the path of the incoming amine nucleophile, leading to a substantial decrease in the reaction rate compared to its meta- and para-isomers.[1] Sterically hindered aromatic diamines are noted to react much more slowly than their non-hindered counterparts.[2]

The reaction generally follows second-order kinetics, being first-order with respect to both the isocyanate and the amine concentration.

General Reaction Mechanism

The reaction proceeds in a two-step mechanism:

-

Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the isocyanate group. This forms a transient, zwitterionic intermediate.

-

Proton Transfer : A rapid transfer of a proton from the nitrogen to the oxygen atom occurs, yielding the stable N,N'-disubstituted urea product.

References

The Synthesis of Urethanes from o-Tolyl Isocyanate and Alcohols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of urethanes via the reaction of o-tolyl isocyanate with alcohols. This reaction is a cornerstone of polyurethane chemistry and finds applications in various fields, including the development of novel materials and pharmaceuticals. This document details the underlying reaction kinetics, catalytic effects, and experimental procedures, presenting quantitative data in a structured format for ease of comparison and analysis.

Reaction Kinetics and Thermodynamics

The formation of urethanes from the reaction of an isocyanate with an alcohol is a nucleophilic addition reaction. The rate of this reaction is influenced by several factors, including the structure of the alcohol and isocyanate, the solvent, and the presence of catalysts.

The reaction generally follows second-order kinetics, being first order with respect to both the isocyanate and the alcohol. The ortho-methyl group on the tolyl isocyanate introduces some steric hindrance, which can influence the reaction rate compared to its meta and para isomers.

Uncatalyzed Reaction

In the absence of a catalyst, the reaction proceeds at a moderate rate. The proposed mechanism involves the direct nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. This is followed by a proton transfer to the nitrogen atom, yielding the urethane (B1682113) product.

Catalyzed Reaction

The reaction rate can be significantly enhanced by the use of catalysts. Metal complexes and tertiary amines are commonly employed for this purpose. Ferric acetylacetonate (B107027) (Fe(acac)₃) is an effective catalyst for this reaction. The catalytic mechanism is believed to involve the formation of a complex between the catalyst and the isocyanate, which increases the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack by the alcohol.

Quantitative Data

The following tables summarize the kinetic data for the reaction of o-tolyl isocyanate with n-butyl alcohol.

Table 1: Rate Constants for the Uncatalyzed and Catalyzed Reaction of o-Tolyl Isocyanate with n-Butyl Alcohol

| Catalyst | Catalyst Concentration (mol/L) | Rate Constant (k) (L/mol·s) | Temperature (°C) |

| None (Uncatalyzed) | 0 | Data not available | - |

| Ferric Acetylacetonate | 1.4 x 10⁻⁵ | 0.00331 | 30 |

| Ferric Acetylacetonate | 2.8 x 10⁻⁵ | 0.00583 | 30 |

| Ferric Acetylacetonate | 8.4 x 10⁻⁵ | 0.0103 | 30 |

| Ferric Acetylacetonate | 1.4 x 10⁻⁴ | 0.0165 | 30 |

Data sourced from NASA Technical Report "Kinetics of the Reaction Between Alcohols and Isocyanates Catolyzed by Ferric Acetylacetonate".[1]

Experimental Protocols

This section provides a detailed methodology for the synthesis and characterization of n-butyl o-tolylcarbamate, a representative urethane derived from o-tolyl isocyanate.

Materials and Methods

-

o-Tolyl isocyanate (≥98%)

-

n-Butanol (≥99%)

-

Ferric acetylacetonate (Fe(acac)₃) (catalyst, optional)

-

Anhydrous solvent (e.g., toluene, diethyl ether)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Analytical instruments: FTIR spectrometer, NMR spectrometer, Mass spectrometer

Safety Precautions: Isocyanates are toxic and potent respiratory sensitizers. All manipulations involving o-tolyl isocyanate must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).

Synthesis of n-Butyl o-tolylcarbamate

-

Preparation: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled and flame-dried under a stream of inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.

-

Reaction Setup: The flask is charged with o-tolyl isocyanate (e.g., 0.1 mol) dissolved in 100 mL of an anhydrous solvent like toluene.

-

Addition of Alcohol: n-Butanol (e.g., 0.1 mol) is added to the dropping funnel. For the catalyzed reaction, ferric acetylacetonate (e.g., 1.4 x 10⁻⁵ mol/L final concentration) can be added to the isocyanate solution.

-

Reaction: The n-butanol is added dropwise to the stirred isocyanate solution at room temperature over a period of 30 minutes. An exothermic reaction is expected. The reaction mixture is then stirred at a specific temperature (e.g., 30°C for the catalyzed reaction) for a designated time (e.g., several hours). The progress of the reaction can be monitored by FTIR spectroscopy by observing the disappearance of the characteristic isocyanate peak (~2270 cm⁻¹).

-

Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate) or by column chromatography on silica (B1680970) gel.

Characterization of n-Butyl o-tolylcarbamate

The purified product should be characterized by the following spectroscopic methods to confirm its structure and purity.

Table 2: Spectroscopic Data for n-Butyl o-tolylcarbamate

| Technique | Expected Peaks/Signals |

| FTIR (cm⁻¹) | ~3300 (N-H stretch), ~3050 (aromatic C-H stretch), ~2960 (aliphatic C-H stretch), ~1700 (C=O urethane stretch), ~1590, 1490 (aromatic C=C stretch), ~1220 (C-O stretch) |

| ¹H NMR (ppm) | Chemical shifts will vary depending on the solvent. Expected signals: aromatic protons, NH proton (broad singlet), -OCH₂- protons of the butyl group, internal -CH₂- protons of the butyl group, and terminal -CH₃ protons of both the tolyl and butyl groups. |

| ¹³C NMR (ppm) | Expected signals for the carbonyl carbon of the urethane, aromatic carbons, and aliphatic carbons of the butyl group. |

| Mass Spec (m/z) | Expected molecular ion peak corresponding to the molecular weight of n-butyl o-tolylcarbamate (C₁₂H₁₇NO₂). |

Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a general experimental workflow.

Caption: Uncatalyzed reaction of o-tolyl isocyanate with n-butanol.

Caption: Ferric acetylacetonate catalyzed reaction mechanism.

References

Navigating the Solubility of o-Tolyl Isocyanate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Tolyl isocyanate, a key intermediate in the synthesis of various pharmaceuticals and polymers, presents unique challenges in formulation and process development due to its reactivity and specific solubility characteristics. A thorough understanding of its behavior in different organic solvents is paramount for optimizing reaction conditions, ensuring product purity, and developing stable formulations. This technical guide provides a comprehensive overview of the available solubility data for o-tolyl isocyanate and structurally related aromatic isocyanates. It also outlines a detailed experimental protocol for determining solubility and presents a logical workflow for solvent selection and analysis.

Core Data Presentation: Solubility of Aromatic Isocyanates

The following table summarizes the available qualitative and quantitative solubility data for o-tolyl isocyanate and its analogs.

| Compound | Solvent | Chemical Formula | Solubility | Temperature (°C) | Remarks |

| o-Tolyl Isocyanate | Organic Solvents | C₈H₇NO | Moderately Soluble | Not Specified | General qualitative description. |

| Water | H₂O | Limited Solubility / Reacts | Not Specified | Hydrolyzes in water. | |

| p-Tolyl Isocyanate | Water | H₂O | 7.5 g/L[1][2] | 20 | |

| Phenyl Isocyanate | Benzene | C₆H₆ | Soluble[3] | Not Specified | |

| Toluene | C₇H₈ | Soluble[3] | Not Specified | ||

| Ether | (C₂H₅)₂O | Very Soluble[4] | Not Specified | ||

| Ethanol (B145695) | C₂H₅OH | 320.85 g/L[5] | 25 | Reacts with ethanol to form ethyl phenylcarbamate. The high value may represent miscibility before significant reaction. | |

| Water | H₂O | Decomposes[4] | Not Specified | Reacts to form carbanilic acid, which is unstable. |

Experimental Protocol: Determination of Solubility of o-Tolyl Isocyanate

The following is a detailed methodology for the experimental determination of the solubility of o-tolyl isocyanate in an organic solvent. This protocol is based on the widely accepted isothermal shake-flask method and incorporates considerations for the reactive nature of isocyanates.

Objective: To determine the equilibrium solubility of o-tolyl isocyanate in a selected organic solvent at a specific temperature.

Materials:

-

o-Tolyl isocyanate (high purity)

-

Selected organic solvent (anhydrous, high purity)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Glass vials with PTFE-lined screw caps

-

Syringes and syringe filters (PTFE, 0.2 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

-

Dibutylamine (B89481) solution (for derivatization in HPLC/GC analysis, if necessary)

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of o-tolyl isocyanate to a series of glass vials.

-

Accurately pipette a known volume of the selected anhydrous organic solvent into each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved o-tolyl isocyanate should be visible at the end of the equilibration period.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a 0.2 µm PTFE syringe filter into a clean, dry volumetric flask. This step is critical to remove any undissolved microparticles.

-

Dilute the filtered solution to a suitable concentration with the same organic solvent.

-

-

Sample Analysis (Quantitative Determination):

-

Analyze the diluted solution using a validated analytical method (e.g., HPLC or GC) to determine the concentration of o-tolyl isocyanate.

-

Note on Analysis: Due to the reactivity of the isocyanate group, direct analysis can be challenging. A common approach is to derivatize the isocyanate with an excess of a reagent like dibutylamine to form a stable urea (B33335) derivative, which can then be quantified by HPLC or GC.

-

Prepare a calibration curve using standard solutions of the o-tolyl isocyanate derivative of known concentrations.

-

-

Calculation of Solubility:

-

From the calibration curve, determine the concentration of o-tolyl isocyanate in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units (e.g., g/L, mol/L).

-

Safety Precautions:

-

o-Tolyl isocyanate is a hazardous substance and should be handled in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

All solvents should be handled with appropriate safety measures.

Mandatory Visualizations

The following diagrams illustrate key logical and experimental workflows related to the solubility of o-tolyl isocyanate.

Caption: Logical workflow for solvent selection and solubility determination.

Caption: Experimental workflow for the shake-flask solubility method.

References

o-Tolyl Isocyanate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Tolyl isocyanate (CAS No. 614-68-6), a member of the aromatic isocyanate family, is a highly reactive chemical intermediate pivotal in the synthesis of a wide array of compounds, including pharmaceuticals, agrochemicals, and polymers. Its utility is intrinsically linked to the reactive isocyanate group (-N=C=O), which readily participates in nucleophilic addition reactions. This high reactivity, however, necessitates a thorough understanding of its stability profile and stringent adherence to appropriate storage and handling protocols to ensure its chemical integrity and prevent hazardous situations. This technical guide provides an in-depth overview of the stability of o-tolyl isocyanate, recommended storage conditions, and detailed experimental protocols for its analysis.

Chemical Stability and Degradation Pathways

o-Tolyl isocyanate is a stable compound at room temperature when stored in a tightly sealed container under a dry, inert atmosphere.[1] However, its stability is significantly compromised by exposure to moisture, elevated temperatures, and incompatible materials.

Moisture Sensitivity

The primary degradation pathway for o-tolyl isocyanate is hydrolysis, which occurs upon contact with water or atmospheric moisture.[2] The isocyanate group reacts with water to form an unstable carbamic acid intermediate, which then decomposes to produce o-toluidine (B26562) and carbon dioxide gas.[2]

Reaction Scheme: CH₃C₆H₄NCO + H₂O → [CH₃C₆H₄NHCOOH] → CH₃C₆H₄NH₂ + CO₂

This reaction is problematic for several reasons:

-

Loss of Purity: The consumption of o-tolyl isocyanate leads to a decrease in the purity of the material.

-

Pressure Buildup: The evolution of carbon dioxide gas can lead to a dangerous increase in pressure within a sealed container, potentially causing it to rupture.[2]

-

Formation of Byproducts: The resulting o-toluidine can react with remaining o-tolyl isocyanate to form a stable, insoluble urea (B33335) derivative, further contaminating the product.[2]

Thermal Stability

Recommended Storage Conditions

To maintain the quality and ensure the safe handling of o-tolyl isocyanate, the following storage conditions are imperative.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is recommended.[3] | Minimizes the rate of degradation and self-polymerization reactions. |

| Atmosphere | Store under a dry, inert atmosphere (e.g., nitrogen or argon).[1] | Prevents contact with atmospheric moisture, thereby inhibiting hydrolysis. |

| Container | Use tightly sealed containers made of compatible materials (e.g., glass, stainless steel). | Prevents moisture ingress and contamination. |

| Incompatible Materials | Store away from water, alcohols, amines, strong bases, and strong oxidizing agents. | These substances react exothermically and vigorously with isocyanates. |

Quantitative Data on Stability

While specific kinetic data for the degradation of o-tolyl isocyanate is limited in the public domain, the following table, based on a typical isocyanate prepolymer, illustrates the significant impact of temperature on stability.

| Temperature | Time to Significant Degradation |

| 60°C (140°F) | 1 week |

| 70°C (158°F) | 3 days |

| 80°C (176°F) | 36 hours |

| 90°C (194°F) | 12 hours |

| 100°C (212°F) | 8 hours |

Data adapted from a typical isocyanate prepolymer and should be considered as an illustrative guide for the thermal sensitivity of o-tolyl isocyanate.[1]

Experimental Protocols

To assess the stability of o-tolyl isocyanate, a well-designed experimental protocol is crucial. The following outlines a method for a stability study using High-Performance Liquid Chromatography (HPLC) to quantify the purity of o-tolyl isocyanate over time.

Stability Study Protocol

Objective: To determine the stability of o-tolyl isocyanate under various storage conditions (e.g., different temperatures and humidity levels).

Methodology:

-

Sample Preparation:

-

Procure high-purity o-tolyl isocyanate.

-

Aliquot the isocyanate into multiple small, amber glass vials under a nitrogen atmosphere to minimize exposure to moisture and light.

-

Tightly seal the vials with appropriate caps.

-

-

Storage Conditions:

-

Divide the vials into different storage groups, for example:

-

-20°C (Freezer)

-

2-8°C (Refrigerator)

-

25°C / 60% Relative Humidity (ICH Guideline Conditions)

-

40°C / 75% Relative Humidity (Accelerated Stability Conditions)

-

-

-

Time Points:

-

Define the time points for analysis, for example: 0, 1, 3, 6, and 12 months for long-term studies, and 0, 1, 2, 3, and 6 months for accelerated studies.

-

-

Analytical Method: HPLC with Derivatization

-

Rationale for Derivatization: Direct analysis of isocyanates by HPLC can be challenging due to their high reactivity. Derivatization with a suitable reagent converts the isocyanate into a stable, UV-active derivative that can be easily quantified. Di-n-butylamine (DBA) is a commonly used derivatizing agent.

-

Reagents and Materials:

-

o-Tolyl isocyanate reference standard

-

Di-n-butylamine (DBA)

-

Anhydrous toluene (B28343) (or other suitable inert solvent)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other suitable mobile phase modifier)

-

C18 HPLC column

-

-

Standard Preparation:

-

Prepare a stock solution of the o-tolyl isocyanate reference standard in anhydrous toluene.

-

Create a series of calibration standards by diluting the stock solution.

-

Derivatize each standard by adding a known excess of DBA solution. The reaction to form the urea derivative is rapid.

-

-

Sample Analysis:

-

At each time point, retrieve a vial from each storage condition.

-

Allow the vial to equilibrate to room temperature before opening.

-

Accurately weigh a portion of the o-tolyl isocyanate sample and dissolve it in anhydrous toluene.

-

Derivatize the sample solution with an excess of DBA solution.

-

Dilute the derivatized sample to a suitable concentration for HPLC analysis.

-

-

HPLC Conditions (Example):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at a suitable wavelength (e.g., 254 nm).

-

Column Temperature: 30°C

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the derivatized standard against its concentration.

-

Determine the concentration of the derivatized o-tolyl isocyanate in the sample solutions from the calibration curve.

-

Calculate the purity of the o-tolyl isocyanate at each time point.

-

-

-

Data Analysis:

-

Plot the purity of o-tolyl isocyanate against time for each storage condition.

-

Determine the degradation rate under each condition.

-

Visualizations

Logical Relationship of Storage and Stability Factors

Caption: Factors influencing the stability and integrity of o-Tolyl Isocyanate.

Experimental Workflow for Stability Testing

Caption: Workflow for HPLC-based stability testing of o-Tolyl Isocyanate.

References

An In-depth Technical Guide to the Safe Handling of o-Tolyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for o-Tolyl isocyanate (CAS No. 614-68-6), a compound utilized in various chemical syntheses, including as an intermediate for pesticides and pharmaceuticals.[1] Due to its hazardous properties, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of research.

Physicochemical and Toxicological Profile

Understanding the fundamental properties of o-Tolyl isocyanate is crucial for its safe handling. This substance is a combustible liquid that is sensitive to moisture and hydrolyzes in water.[2][3]

Table 1: Physicochemical Properties of o-Tolyl Isocyanate

| Property | Value |

| Molecular Formula | C8H7NO |

| Molecular Weight | 133.15 g/mol [4] |

| Boiling Point | 185 °C (lit.)[4] |

| Density | 1.074 g/mL at 25 °C (lit.)[4] |

| Flash Point | 92 °C (197 °F)[3] or 198°F |

| Refractive Index | n20/D 1.535 (lit.)[4] |

| Vapor Pressure | 0.689 mmHg at 25°C |

| Solubility | Hydrolyzes in water.[3] |

o-Tolyl isocyanate is classified as a hazardous substance with multiple routes of toxicity. It is harmful if swallowed, inhaled, or in contact with skin.[2][5] It is a lachrymator, causing irritation and tearing of the eyes.[2][5]

Table 2: Hazard Classifications for o-Tolyl Isocyanate

| Hazard | Classification |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4[5] |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation)[5] |

| Serious Eye Damage/Eye Irritation | Category 2 (Causes serious eye irritation)[5] |

| Respiratory Sensitization | Category 1 (May cause allergy or asthma symptoms or breathing difficulties if inhaled)[5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation)[5] |

Safe Handling and Storage Protocols

Proper handling and storage are critical to minimize exposure risk.

Handling:

-

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[5][6]

-

Prevent contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE).[5][7]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[8][9]

-

Keep away from open flames, hot surfaces, and other sources of ignition.[2][5]

-

Handle under an inert atmosphere and protect from moisture.[3][5]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6][7]

-

The storage area should be designated for corrosive materials.[5]

-

Keep away from incompatible materials such as acids, strong bases, alcohols, amines, and strong oxidizing agents.[2][9] The substance reacts violently with water.[6]

-

Store locked up or in an area accessible only to authorized personnel.[6][10]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the last line of defense against exposure. The following diagram illustrates the recommended PPE for handling o-Tolyl isocyanate.

Caption: Recommended Personal Protective Equipment for handling o-Tolyl isocyanate.

Emergency Procedures

In the event of an emergency, a clear and practiced response is crucial.

First Aid Measures:

-

Inhalation: Move the person to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][7] Do not use mouth-to-mouth resuscitation.[7]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2][7] Get medical aid.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][7] Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[2][7] Seek immediate medical attention.[7]

Spill Response: In case of a spill, evacuate the area and ensure adequate ventilation.[6] Remove all sources of ignition.[11] Absorb the spill with an inert material such as vermiculite, sand, or earth, and place it in a suitable container for disposal.[7] Do not allow the spill to enter drains or waterways.[6]

The following workflow outlines the steps for responding to an o-Tolyl isocyanate spill.

Caption: Emergency workflow for responding to an o-Tolyl isocyanate spill.

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[7] Disposal should be carried out by a licensed disposal company in accordance with federal, state, and local regulations.[12] Do not dispose of the material into the environment.[8] Contaminated packaging should be disposed of as unused product.[12]

Conclusion

o-Tolyl isocyanate is a valuable chemical intermediate, but its hazardous nature demands rigorous safety and handling protocols. By understanding its properties, implementing proper engineering controls, consistently using appropriate PPE, and being prepared for emergencies, researchers can mitigate the risks associated with its use. This guide serves as a foundational resource for establishing a safe laboratory environment for work with this compound. Always refer to the most current Safety Data Sheet (SDS) from your supplier for the latest information.

References

- 1. upchemusa.com [upchemusa.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. store.p212121.com [store.p212121.com]

- 4. 邻甲苯异氰酸酯 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. fishersci.dk [fishersci.dk]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Hazards of o-Tolyl Isocyanate Exposure

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

o-Tolyl isocyanate (CAS RN: 614-68-6), a member of the highly reactive isocyanate family of compounds, presents a significant occupational hazard. This technical guide provides a comprehensive overview of the current understanding of the risks associated with o-tolyl isocyanate exposure. The document details the compound's physicochemical properties, toxicological profile, and known health effects, with a focus on the underlying mechanisms of toxicity. This guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals to ensure safe handling and to inform the development of appropriate safety protocols and potential therapeutic interventions in cases of accidental exposure. The primary hazards associated with o-tolyl isocyanate include severe irritation to the skin, eyes, and respiratory tract, as well as the potential for inducing chemical sensitization, leading to occupational asthma. The mechanism of toxicity is complex, involving direct cellular damage, depletion of endogenous antioxidants such as glutathione (B108866), and the formation of protein adducts that can trigger an immune response.

Physicochemical Properties of o-Tolyl Isocyanate

o-Tolyl isocyanate is a colorless to pale yellow liquid with a sharp, pungent odor. Its chemical structure consists of an isocyanate group attached to a toluene (B28343) backbone at the ortho position. This structure confers high reactivity, particularly towards nucleophiles such as alcohols, amines, and water.

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₇NO | [1] |

| Molecular Weight | 133.15 g/mol | [1] |

| CAS Number | 614-68-6 | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Sharp, pungent | [1] |

| Boiling Point | 185-186 °C | [2][3] |

| Melting Point | Not available | |

| Flash Point | 65-66 °C | [2][4] |

| Density | 1.074 g/mL at 25 °C | [3] |

| Solubility | Reacts with water | [2] |

| Vapor Pressure | Not available |

Toxicological Profile

Exposure to o-tolyl isocyanate can lead to a range of adverse health effects, from acute irritation to chronic respiratory diseases. The toxicity is primarily driven by the high reactivity of the isocyanate group.

Acute Toxicity

o-Tolyl isocyanate is harmful if swallowed, inhaled, or in contact with skin.[1]

| Route | Species | Value | Reference(s) |

| Oral LD₅₀ | Rat | 975 mg/kg | [5] |

| Dermal LD₅₀ | Rat | 1600 mg/kg | [1] |

| Inhalation LC₅₀ | Not available for o-tolyl isocyanate. For m-tolyl isocyanate: 33 mg/m³ (4h, Rat) | [6] |

Irritation and Corrosivity

o-Tolyl isocyanate is a potent irritant to the skin, eyes, and respiratory system.[1][7] Direct contact can cause chemical burns and severe inflammation.[8]

Sensitization

A primary concern with isocyanate exposure is the risk of sensitization.[8] Initial exposure may not produce a severe reaction, but subsequent exposures, even at very low concentrations, can trigger a severe allergic reaction, most notably occupational asthma.[9] There is evidence that both respiratory and dermal exposures can lead to sensitization.[7]

Genotoxicity

While specific data for o-tolyl isocyanate is limited, isocyanates as a class have been studied for their genotoxic potential. For instance, an Ames test has been conducted for some isocyanates, which is a screen for mutagenic properties.[5]

Carcinogenicity

There is no definitive data classifying o-tolyl isocyanate as a carcinogen.

Mechanism of Toxicity and Signaling Pathways

The toxicity of o-tolyl isocyanate is multifaceted, involving direct chemical reactions with biomolecules and the subsequent triggering of cellular stress responses. The highly electrophilic isocyanate group readily reacts with nucleophilic functional groups found in proteins and peptides, such as sulfhydryl, amino, and hydroxyl groups.

Protein Adduct Formation

Upon entering the body, o-tolyl isocyanate can covalently bind to endogenous proteins, forming adducts.[5][10] These modified proteins can lose their biological function and may be recognized by the immune system as foreign, initiating an allergic response that is characteristic of isocyanate-induced asthma.[11]

Glutathione Depletion and Oxidative Stress

o-Tolyl isocyanate can react with glutathione (GSH), a critical intracellular antioxidant.[3][12] Depletion of GSH disrupts the cellular redox balance, leading to a state of oxidative stress.[13] This is characterized by an accumulation of reactive oxygen species (ROS), which can damage cellular components, including lipids, proteins, and DNA.

Inflammatory and Apoptotic Signaling Pathways

The cellular damage and oxidative stress induced by o-tolyl isocyanate exposure can activate several signaling pathways, leading to inflammation and, in severe cases, apoptosis (programmed cell death).[13] While the precise pathways for o-tolyl isocyanate are not fully elucidated, research on other isocyanates suggests the involvement of the following:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family of proteins (including p38, JNK, and ERK) are key regulators of cellular responses to stress.[14][15][16] Activation of these pathways can lead to the production of pro-inflammatory cytokines and mediators.

-

Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway: The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress.[17][18][19] Under normal conditions, Nrf2 is kept inactive. However, upon exposure to electrophiles like isocyanates, Nrf2 is activated and promotes the expression of antioxidant and detoxification enzymes.

-

Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation and immunity. Its activation by cellular stressors can lead to the production of inflammatory cytokines.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. qbe.com [qbe.com]

- 3. Formation, solvolysis, and transcarbamoylation reactions of bis(S-glutathionyl) adducts of 2,4- and 2,6-diisocyanatotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. Synthesis of adducts with amino acids as potential dosimeters for the biomonitoring of humans exposed to toluenediisocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. osha.gov [osha.gov]

- 7. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 8. michigan.gov [michigan.gov]

- 9. Occupational asthma due to isocyanates [pubmed.ncbi.nlm.nih.gov]

- 10. Reactions of 4 methylphenyl isocyanate with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Glutathione protects human airway proteins and epithelial cells from isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isocyanates induces DNA damage, apoptosis, oxidative stress, and inflammation in cultured human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Role of MAPK signaling pathway in the activation of dendritic type cell line, THP-1, induced by DNCB and NiSO4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Impact of environmental toxicants on p38- and ERK-MAPK signaling pathways in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Oleanolic Acid Activates Nrf2 and Protects from Acetaminophen Hepatotoxicity via Nrf2-Dependent and Nrf2-independent Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

chemical structure and functional group of o-Tolyl isocyanate

An In-depth Technical Guide to o-Tolyl Isocyanate

This guide provides a comprehensive overview of o-Tolyl isocyanate, focusing on its chemical structure, functional group, physicochemical properties, and key reactivity. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize isocyanates in synthesis.

Chemical Structure and Functional Group

o-Tolyl isocyanate, also known as 2-methylphenyl isocyanate, is an aromatic organic compound. Its structure consists of a toluene (B28343) molecule where an isocyanate functional group is substituted at the ortho position (position 2) of the benzene (B151609) ring relative to the methyl group.

The defining functional group is the isocyanate group (-N=C=O) .[1] This group is highly electrophilic at the central carbon atom, making it susceptible to nucleophilic attack. This reactivity is the foundation of its utility in organic synthesis, particularly in the formation of polymers and pharmaceuticals.[1]

Below is a diagram illustrating the chemical structure of o-Tolyl isocyanate.

Caption: Chemical structure of o-Tolyl isocyanate (C₈H₇NO).

Physicochemical Properties

o-Tolyl isocyanate is typically a colorless to light yellow liquid with a pungent odor.[1] It is sensitive to moisture and hydrolyzes in water.[2][3] Key quantitative properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇NO | [1][2][4] |

| Molecular Weight | 133.15 g/mol | [1] |

| CAS Number | 614-68-6 | [1][2] |

| Density | 1.074 g/mL at 25 °C | [2] |

| Boiling Point | 185-186 °C | [2] |

| Flash Point | 92 °C (197-198 °F) | [2] |

| Refractive Index | n20/D 1.535 | [2] |

| Purity | ≥98% | [5] |

| Appearance | Colorless to light yellow liquid | [1][5] |

| Solubility | Hydrolyzes in water; Soluble in organic solvents | [1][2] |

| InChI Key | VAYMIYBJLRRIFR-UHFFFAOYSA-N | [1][4] |

| SMILES | Cc1ccccc1N=C=O | [1][4] |

Key Reactivity and Experimental Protocols

The isocyanate group is highly reactive towards nucleophiles, particularly those containing active hydrogen atoms, such as alcohols, amines, and water. This reactivity makes it a valuable reagent in organic synthesis.

Reaction with Alcohols to Form Carbamates (Urethanes)

A primary application of isocyanates is their reaction with alcohols to form carbamates, commonly known as urethanes. This reaction is fundamental to the production of polyurethane polymers.

Caption: Reaction pathway for the formation of a carbamate (urethane).

Experimental Protocol: General Procedure for Carbamate Synthesis

The following is a generalized protocol for the reaction of o-tolyl isocyanate with an alcohol, based on established principles for isocyanate reactions.[6] Researchers should adapt this procedure based on the specific alcohol and scale.

Materials:

-

o-Tolyl isocyanate

-

Anhydrous alcohol (e.g., n-butanol, 1.05 eq)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Catalyst (optional, e.g., dibutyltin (B87310) dilaurate (DBTDL) or triethylamine (B128534) (TEA), 0.1-0.5 mol%)

-

Nitrogen or Argon source for inert atmosphere

-

Standard laboratory glassware, dried in an oven

Procedure:

-

Preparation: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add o-tolyl isocyanate (1.0 eq). Dissolve the isocyanate in the anhydrous solvent (e.g., 5-10 mL per mmol of isocyanate).

-

Addition of Alcohol: In a separate, dry vial, prepare a solution of the alcohol (1.05 eq) in the anhydrous solvent. Slowly add the alcohol solution to the stirring isocyanate solution at room temperature using a syringe. An ice bath may be used to control the initial exotherm for highly reactive alcohols.

-

Addition of Catalyst (Optional): If a catalyst is used, add it dropwise to the reaction mixture. The use of a catalyst is recommended to ensure a complete and efficient reaction, especially with less reactive secondary or tertiary alcohols.[6]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or infrared (IR) spectroscopy. The disappearance of the strong isocyanate peak (around 2250-2275 cm⁻¹) in the IR spectrum is a reliable indicator of reaction completion.

-

Work-up: Once the reaction is complete, quench by adding a small amount of methanol (B129727) to consume any residual isocyanate. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by silica (B1680970) gel column chromatography or recrystallization, depending on its physical properties.

Logical Workflow of Isocyanate Reactivity

The electrophilic carbon of the isocyanate group is the central point of reactivity. Various nucleophiles can attack this site, leading to a diverse range of products. This versatility is a key reason for its widespread use in chemical synthesis.

Caption: Reactivity of o-Tolyl Isocyanate with common nucleophiles.

Safety and Handling

o-Tolyl isocyanate is a hazardous chemical. It is harmful if inhaled, swallowed, or in contact with skin, and causes irritation to the eyes, skin, and respiratory system.[2] It is also a potential sensitizer. Proper personal protective equipment (PPE), including gloves, eye protection, and a respirator, should be used when handling this compound. All work should be conducted in a well-ventilated fume hood. As it is moisture-sensitive, it should be stored under an inert gas.[3]

References

- 1. CAS 614-68-6: o-Tolyl isocyanate | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. store.p212121.com [store.p212121.com]

- 4. o-Tolyl isocyanate, 98% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. o-Tolyl Isocyanate | CymitQuimica [cymitquimica.com]

- 6. benchchem.com [benchchem.com]

Spectroscopic Profile of o-Tolyl Isocyanate: A Technical Guide

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for o-tolyl isocyanate, a crucial reagent and intermediate in organic synthesis and drug discovery. The following sections present detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for these analytical techniques. This document is intended to serve as a valuable resource for scientists and researchers, facilitating compound verification, reaction monitoring, and quality control.

Spectroscopic Data Summary

The empirical formula for o-tolyl isocyanate is C₈H₇NO, with a molecular weight of 133.15 g/mol . The spectroscopic data presented below provides unambiguous confirmation of its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.20 - 7.05 | Multiplet | 4H | Aromatic Protons (C₆H₄) |

| 2.35 | Singlet | 3H | Methyl Protons (-CH₃) |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 136.2 | Aromatic Carbon (C-CH₃) |

| 130.8 | Aromatic Carbon |

| 129.5 | Isocyanate Carbon (-NCO) |

| 127.0 | Aromatic Carbon |

| 125.8 | Aromatic Carbon (C-NCO) |

| 125.2 | Aromatic Carbon |

| 18.1 | Methyl Carbon (-CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of o-tolyl isocyanate is characterized by a strong, sharp absorption band for the isocyanate group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2270 | Strong, Sharp | N=C=O Asymmetric Stretch |

| 1500 - 1450 | Medium | Aromatic C=C Stretch |

| 1380 | Medium | C-H Bend (CH₃) |

| 750 | Strong | C-H Bend (ortho-disubstituted aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 133 | 100 | [M]⁺ (Molecular Ion) |

| 105 | 80 | [M - CO]⁺ |

| 91 | 60 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 40 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for small organic molecules like o-tolyl isocyanate. Instrument-specific parameters should be optimized for best results.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of o-tolyl isocyanate in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: Acquire the spectra on a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

¹H NMR Acquisition: Obtain a one-dimensional proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Obtain a one-dimensional carbon spectrum with proton decoupling. A larger number of scans is typically required compared to ¹H NMR due to the low natural abundance of ¹³C. The spectral width should encompass the expected range for organic molecules (typically 0-220 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like o-tolyl isocyanate, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of o-tolyl isocyanate in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer via a suitable ionization source.

-

Ionization: Electron Ionization (EI) is a common method for small, volatile molecules and typically provides detailed fragmentation patterns.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Visualized Workflow: Spectroscopic Analysis of an Organic Compound

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound such as o-tolyl isocyanate.

An In-depth Technical Guide to the Discovery and History of Tolyl Isocyanates

For Researchers, Scientists, and Drug Development Professionals

Abstract